2-Methoxycarbonyl-3-pyridin-3-ylprop-2-enoic acid
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Overview
Description
2-Methoxycarbonyl-3-pyridin-3-ylprop-2-enoic acid is an organic compound with the molecular formula C10H9NO4 It is characterized by the presence of a pyridine ring substituted with a methoxycarbonyl group and a prop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxycarbonyl-3-pyridin-3-ylprop-2-enoic acid typically involves the condensation of a pyridine derivative with an appropriate ester. One common method includes the use of a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvents, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxycarbonyl-3-pyridin-3-ylprop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Methoxycarbonyl-3-pyridin-3-ylprop-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methoxycarbonyl-3-pyridin-3-ylprop-2-enoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by mimicking the substrate or binding to the active site, thereby preventing the enzyme from catalyzing its natural reaction .
Comparison with Similar Compounds
- 3-Methoxycarbonyl-2-pyridin-3-ylpropanoic acid
- 2-Methoxycarbonyl-3-pyridin-2-ylprop-2-enoic acid
Comparison: Compared to similar compounds, 2-Methoxycarbonyl-3-pyridin-3-ylprop-2-enoic acid is unique due to its specific substitution pattern on the pyridine ring. This structural difference can influence its reactivity and binding affinity to molecular targets, making it a valuable compound for specific applications in research and industry .
Properties
CAS No. |
1415565-96-6 |
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Molecular Formula |
C10H9NO4 |
Molecular Weight |
207.18 g/mol |
IUPAC Name |
2-methoxycarbonyl-3-pyridin-3-ylprop-2-enoic acid |
InChI |
InChI=1S/C10H9NO4/c1-15-10(14)8(9(12)13)5-7-3-2-4-11-6-7/h2-6H,1H3,(H,12,13) |
InChI Key |
ZHBKVMVQXKDHAL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=CC1=CN=CC=C1)C(=O)O |
Origin of Product |
United States |
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